molecular formula C11H12FNO2 B13198799 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13198799
M. Wt: 209.22 g/mol
InChI Key: JTZFWMQZGAHTCM-UHFFFAOYSA-N
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Description

3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative with a unique molecular structure. This compound, bearing the CAS number 1855540-44-1, has a molecular weight of 209.22 g/mol and a molecular formula of C11H12FNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the halogen-exchange reaction with a chlorinated benzaldehyde precursor . The reaction conditions often include the use of a fluorinating agent, such as potassium fluoride, in an appropriate solvent under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

    Reduction: Formation of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine atom and the azetidinyl group may influence its reactivity and binding affinity to certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison

Compared to its similar compounds, 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties.

Biological Activity

3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde, identified by its CAS number 1855540-44-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12FNO2
  • Molecular Weight : 209.22 g/mol
  • Structure : The compound features a benzaldehyde moiety substituted with a fluorine atom and a hydroxyazetidine group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating strong antibacterial activity .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies:

  • Cell Lines Tested :
    • MCF-7 (human breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Findings :
    • In MCF-7 cells, compounds structurally related to this compound showed IC50 values as low as 0.075 µM, indicating potent antiproliferative effects .
    • Mechanistic studies revealed that these compounds inhibit tubulin polymerization, leading to apoptosis. Notably, they downregulate anti-apoptotic proteins like Bcl2 while upregulating pro-apoptotic proteins such as Bax .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .
  • Apoptosis Induction : The alteration in protein expression related to apoptosis suggests that these compounds may effectively trigger programmed cell death in cancer cells.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 3-fluoro β-lactam derivatives in MCF-7 cells, where the compound showed significant cell viability reduction at concentrations as low as 1 µM. The study concluded that the presence of hydroxyl groups enhances anticancer activity compared to other substitutions .

Study 2: Antibacterial Properties

Another investigation assessed the antibacterial activity of similar derivatives against methicillin-resistant Staphylococcus aureus (MRSA), finding promising results with MIC values significantly lower than traditional antibiotics .

Data Summary Table

Activity TypeCell Line/OrganismIC50/MIC ValueMechanism
AnticancerMCF-70.075 µMTubulin inhibition, apoptosis
AnticancerMDA-MB-2310.620 µMTubulin inhibition
AntibacterialE. coli62.5 µg/mLCell wall synthesis disruption
AntibacterialStaphylococcus aureus78.12 µg/mLCell wall synthesis disruption

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-8(5-14)3-2-4-9(10)12/h2-5,15H,6-7H2,1H3

InChI Key

JTZFWMQZGAHTCM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C=CC=C2F)C=O)O

Origin of Product

United States

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